molecular formula C11H14N2O3S B2837791 1-Acetyl-2-methylindoline-5-sulfonamide CAS No. 1389757-56-5

1-Acetyl-2-methylindoline-5-sulfonamide

Cat. No.: B2837791
CAS No.: 1389757-56-5
M. Wt: 254.3
InChI Key: WROXXULIPCVGOX-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylindoline-5-sulfonamide is a synthetic compound belonging to the sulfonamide class, designed for research applications. This chemical features an indoline core substituted with an acetyl group and a sulfonamide moiety, a structure recognized for its potential in modulating enzyme activity . Sulfonamides are a prominent class of synthetic compounds known for their ability to inhibit carbonic anhydrases , which are zinc metalloenzymes . Specifically, indoline-5-sulfonamide analogs have been investigated as effective inhibitors of tumor-associated carbonic anhydrase isoforms, including CA IX and CA XII . The overexpression of these isoforms is linked to acidic extracellular tumor environments, cancer cell proliferation, and the development of therapy resistance . Research indicates that inhibitors based on the indoline-5-sulfonamide scaffold can bind to the active site of CA IX, coordinating with the zinc ion and potentially disrupting its role in tumor acidosis . Beyond their role in CA inhibition, some derivatives in this class have shown promise in reversing chemoresistance to agents like doxorubicin in cell lines with P-glycoprotein overexpression, highlighting their potential as adjuncts in cancer therapy research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROXXULIPCVGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 1-Acetyl-2-methylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Acetyl-2-methylindoline-5-sulfonamide: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Acetyl-2-methylindoline-5-sulfonamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure and molecular properties, provide a detailed, field-proven protocol for its synthesis, and explore its potential therapeutic applications, particularly as a carbonic anhydrase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Indoline-Sulfonamide Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, these molecules gain the ability to interact with a variety of enzymatic targets. The sulfonamide group, a cornerstone in drug design since the discovery of sulfa drugs, imparts key physicochemical properties that can enhance binding to enzyme active sites, often through interactions with metal ions like zinc.[1][2][3]

Specifically, indoline-5-sulfonamides have emerged as a promising class of carbonic anhydrase (CA) inhibitors.[4][5] Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, which promotes cancer progression and chemoresistance.[4][5] By inhibiting these enzymes, compounds based on the indoline-5-sulfonamide core can modulate tumor pH and potentially enhance the efficacy of existing cancer therapies.

This guide will focus on a specific, yet under-documented, derivative: 1-Acetyl-2-methylindoline-5-sulfonamide . We will synthesize knowledge from related, well-characterized analogs to provide a robust technical profile of this compound.

Chemical Structure and Molecular Properties

The fundamental characteristics of a molecule are dictated by its structure. Here, we dissect the architecture of 1-Acetyl-2-methylindoline-5-sulfonamide and tabulate its key molecular properties.

Molecular Structure

The structure of 1-Acetyl-2-methylindoline-5-sulfonamide is defined by a central indoline ring system. Key features include:

  • An acetyl group at the 1-position (the nitrogen atom of the indoline ring).

  • A methyl group at the 2-position of the indoline ring.

  • A sulfonamide group at the 5-position of the aromatic portion of the indoline ring.

The IUPAC name for this compound is 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide .

Below is a 2D representation of the chemical structure generated using Graphviz.

G N1 N C2 C N1->C2 C7a C N1->C7a C1_acetyl C N1->C1_acetyl C3 C C2->C3 C2_methyl C C2->C2_methyl C3a C C3->C3a C4 C C3a->C4 C3a->C7a C4->C3a C5 C C5->C4 C6 C C5->C6 S5 S C5->S5 C6->C5 C7 C C7->C6 C7->C7a C7a->C7 O5_1 O S5->O5_1 O5_2 O S5->O5_2 N5 N S5->N5 O1_acetyl O C1_acetyl->O1_acetyl C1_methyl C C1_acetyl->C1_methyl workflow start 1-Acetyl-2-methylindoline-5-sulfonyl chloride (CAS: 841275-78-3) product 1-Acetyl-2-methylindoline-5-sulfonamide start->product Amination reagent Ammonium Hydroxide (NH₄OH) reagent->product

Proposed synthetic route to 1-Acetyl-2-methylindoline-5-sulfonamide.

Detailed Experimental Protocol

Objective: To synthesize 1-Acetyl-2-methylindoline-5-sulfonamide from 1-Acetyl-2-methylindoline-5-sulfonyl chloride.

Materials:

  • 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) [6]* Ammonium hydroxide (28-30% aqueous solution, excess)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

  • Amination: Slowly add an excess of cold ammonium hydroxide solution (approximately 5-10 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting sulfonyl chloride spot.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add additional dichloromethane to ensure all the product is in the organic phase.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-Acetyl-2-methylindoline-5-sulfonamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected product will be a solid.

Potential Therapeutic Applications and Mechanism of Action

The primary therapeutic rationale for investigating 1-Acetyl-2-methylindoline-5-sulfonamide stems from the established activity of related indoline-5-sulfonamides as inhibitors of carbonic anhydrases (CAs). [4][5]

Carbonic Anhydrase Inhibition

Sulfonamides are classic zinc-binding groups that can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases, leading to potent inhibition. [4]The indoline portion of the molecule can engage in further hydrophobic and van der Waals interactions within the active site, enhancing binding affinity and potentially conferring selectivity for different CA isoforms.

The inhibition of tumor-associated CAs (IX and XII) by molecules like 1-Acetyl-2-methylindoline-5-sulfonamide is hypothesized to have several downstream anti-cancer effects:

  • Reversal of Tumor Acidosis: By inhibiting the conversion of CO₂ to protons and bicarbonate, the extracellular acidosis of the tumor microenvironment can be alleviated.

  • Enhanced Chemotherapy Efficacy: A less acidic environment can improve the uptake and efficacy of weakly basic chemotherapeutic drugs.

  • Reduction of Metastasis: The acidic microenvironment is known to promote the degradation of the extracellular matrix, facilitating cancer cell invasion. Normalizing the pH may reduce metastatic potential.

Structure-Activity Relationship (SAR) Insights

Based on the study of similar 1-acylated indoline-5-sulfonamides, the following SAR points are relevant:[4][5]

  • The sulfonamide group is essential for CA inhibitory activity.

  • The 1-acyl group (in this case, acetyl) generally leads to potent inhibition of CA XII. The nature of this acyl group can be varied to modulate potency and selectivity.

  • The 2-methyl group introduces a chiral center and adds steric bulk near the indoline nitrogen. This modification can influence the binding orientation within the enzyme's active site and may affect isoform selectivity compared to the unsubstituted analog.

Future Directions and Conclusion

1-Acetyl-2-methylindoline-5-sulfonamide represents a promising, yet underexplored, molecule in the landscape of carbonic anhydrase inhibitors. This technical guide provides a solid foundation for its chemical synthesis and a clear rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

  • Confirmation of Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the compound with modern analytical techniques.

  • In Vitro Biological Evaluation: Screening the compound against a panel of human carbonic anhydrase isoforms (I, II, IX, XII) to determine its potency and selectivity profile.

  • Cell-Based Assays: Evaluating its ability to inhibit cancer cell proliferation, particularly under hypoxic conditions where CA IX is upregulated.

  • Structural Biology: Co-crystallization studies with target CA isoforms to elucidate the precise binding mode and rationalize SAR.

References

  • BLD Pharm. 1-Acetylindoline-5-sulfonamide.
  • PubChem. 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-7-sulfonamide.
  • Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride.
  • ChemicalBook.
  • MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
  • ResearchGate. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
  • PubChemLite. 1-acetylindoline-5-sulfonamide (C10H12N2O3S).
  • Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3.
  • Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3.
  • Open Access Pub.
  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • UCL Discovery.
  • Wikipedia. Sulfonamide.
  • Academia.edu. Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening.
  • PMC. Modular Two-Step Route to Sulfondiimidamides.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

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An In-depth Technical Guide to 1-Acetyl-2-methylindoline-5-sulfonamide: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-2-methylindoline-5-sulfonamide, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document details the presumptive synthesis of the title compound from its sulfonyl chloride precursor, followed by a thorough examination of the analytical methodologies required for its structural elucidation and physicochemical characterization. In the absence of specific experimental data for this exact molecule in publicly available literature, this guide furnishes detailed, field-proven experimental protocols for determining its core properties, including melting point, solubility, and spectral characteristics (NMR, FT-IR, Mass Spectrometry). The causality behind experimental choices and the principles of data interpretation are explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the evaluation of this and similar sulfonamide derivatives.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly those functionalized with a sulfonamide group, have garnered significant interest due to their diverse pharmacological activities. Sulfonamides are a well-established class of compounds known for their antibacterial properties, and their derivatives have been explored for a wide range of therapeutic applications, including as carbonic anhydrase inhibitors for the treatment of cancer.[1][2] The title compound, 1-Acetyl-2-methylindoline-5-sulfonamide (CAS No. 1389757-56-5), combines the indoline core with an N-acetyl group and a sulfonamide moiety at the 5-position, suggesting its potential for biological activity. This guide serves as a foundational resource for the synthesis and comprehensive characterization of this molecule.

Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

The most direct and established route for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine.[3] In this case, 1-Acetyl-2-methylindoline-5-sulfonamide is readily prepared from its corresponding sulfonyl chloride precursor, 1-Acetyl-2-methylindoline-5-sulfonyl chloride (CAS No. 841275-78-3).[4]

Synthetic Workflow

The synthesis involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

G cluster_0 Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide Precursor 1-Acetyl-2-methylindoline-5-sulfonyl chloride Reaction Reaction Mixture Precursor->Reaction Reagent Ammonia (aq.) Reagent->Reaction Solvent Tetrahydrofuran (THF) Solvent->Reaction Product 1-Acetyl-2-methylindoline-5-sulfonamide Byproduct Ammonium Chloride Reaction->Product Work-up & Purification Reaction->Byproduct

Caption: Synthetic workflow for the preparation of 1-Acetyl-2-methylindoline-5-sulfonamide.

Experimental Protocol: Synthesis

Materials:

  • 1-Acetyl-2-methylindoline-5-sulfonyl chloride

  • Ammonium hydroxide (28-30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in THF (10 mL per gram of sulfonyl chloride).

  • Addition of Ammonia: Cool the solution to 0 °C in an ice bath. To the stirred solution, add an excess of concentrated ammonium hydroxide (5.0 eq) dropwise. Rationale: The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-Acetyl-2-methylindoline-5-sulfonamide.

Physicochemical Properties

PropertyValue/InformationSource/Method
IUPAC Name 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamideIUPAC Nomenclature
CAS Number 1389757-56-5Chemical Abstracts Service
Molecular Formula C₁₁H₁₄N₂O₃S-
Molecular Weight 254.31 g/mol -
Appearance Expected to be a white to off-white solidGeneral property of similar sulfonamides
Melting Point To be determined experimentally. The related 1-acetylindoline-5-sulfonyl chloride has a melting point of 172 °C.[5]See Protocol 3.1
Solubility Expected to be sparingly soluble in water and more soluble in organic solvents like acetone, ethanol, and DMSO.[6]See Protocol 3.2
pKa To be determined. The sulfonamide proton is acidic.[7]Potentiometric titration

Experimental Protocol: Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid.[8] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry, crystalline 1-Acetyl-2-methylindoline-5-sulfonamide onto a clean, dry watch glass. Finely powder the sample.

  • Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of the solid enters the tube. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate measurement.

  • Accurate Determination: Use a fresh sample and heat at a rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9][10]

Experimental Protocol: Solubility Determination

Understanding the solubility of a compound is essential for its formulation and biological testing.[7]

Materials:

  • 1-Acetyl-2-methylindoline-5-sulfonamide

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment: To a series of vials, add approximately 1-2 mg of the compound. To each vial, add 1 mL of a different solvent. Vortex each vial for 30 seconds and visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (Example with one solvent):

    • Accurately weigh a known amount of the compound (e.g., 10 mg) into a vial.

    • Add a small, measured volume of the chosen solvent (e.g., 0.1 mL).

    • Vortex until the solid is fully dissolved or until it is clear that no more will dissolve.

    • Continue adding small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.

    • Calculate the solubility in mg/mL.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene ring of the indoline core.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet that may be exchangeable with D₂O.

  • Indoline Protons: Aliphatic protons of the indoline ring will appear as multiplets in the upfield region.

  • Methyl Protons (-CH₃): A singlet for the acetyl methyl group and a doublet for the methyl group at the 2-position of the indoline ring.

  • Acetyl Protons (-COCH₃): A sharp singlet around 2.1-2.5 ppm.[13]

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region (110-150 ppm).

  • Carbonyl Carbon (-C=O): A signal around 168-172 ppm.[13]

  • Indoline Carbons: Aliphatic carbons of the indoline ring will appear in the upfield region.

  • Methyl Carbons: Signals for the two methyl groups in the upfield region.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the respective protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (sulfonamide)Stretching (asymmetric and symmetric)[15]
1650-1630C=O (amide)Stretching
1370-1335 & 1170-1155S=O (sulfonamide)Asymmetric and symmetric stretching[14]
1600-1450C=C (aromatic)Stretching
1300-1000C-NStretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for soluble solids), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in 1-Acetyl-2-methylindoline-5-sulfonamide.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[17]

Expected Mass Spectrum:

  • Molecular Ion Peak ([M+H]⁺): A prominent peak corresponding to the molecular weight of the compound plus a proton (m/z = 255.31).

  • Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.[17][18]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Potential Biological Activity

Derivatives of indoline-5-sulfonamide have been investigated for their potential as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a role in tumor progression and their inhibition is a target for anticancer therapies. Given the structural similarity of 1-Acetyl-2-methylindoline-5-sulfonamide to known CA inhibitors, it is plausible that this compound may also exhibit such activity. Further biological evaluation would be required to ascertain its specific pharmacological profile.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-Acetyl-2-methylindoline-5-sulfonamide. By providing detailed, step-by-step protocols for its preparation and the determination of its key physical and chemical properties, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The application of the described analytical techniques will enable the unambiguous confirmation of the structure and purity of the title compound, paving the way for its further investigation as a potential biologically active agent.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Kearns, P. N., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 429–437.
  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Determination of Melting Point. (n.d.). Retrieved from [Link]

  • Supplementary Information for: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed, 36558903.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • The solubility of sulphonamides. (1944). The BMJ, 1(4331), 52.
  • Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of medicinal chemistry, 18(5), 505–509.
  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.
  • FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.).
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).
  • Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions. (n.d.). Edubirdie.
  • 1-acetylindoline-5-sulfonyl chloride. (n.d.). Echemi.
  • 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3. (n.d.). Sigma-Aldrich.
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.

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Methodological & Application

Application Note: Mass Spectrometry Fragmentation Patterns of 1-Acetyl-2-methylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

1-Acetyl-2-methylindoline-5-sulfonamide (MW: 254.31 Da) is a critical pharmacophore intermediate, most notably associated with the synthesis of Indapamide , a thiazide-like diuretic and antihypertensive agent.[1] In drug development and Quality Control (QC) workflows, this molecule often appears as a process-related impurity or a degradation product.[1][2]

Accurate characterization of its fragmentation pattern is essential for:

  • Impurity Profiling: Distinguishing it from structurally similar chlorinated intermediates (e.g., 4-chloro-3-sulfamoylbenzoyl chloride derivatives).[1]

  • Metabolite Identification: Tracking deacetylation or desulfonylation pathways in pharmacokinetic (PK) studies.[2]

This guide provides a definitive protocol for the structural elucidation of 1-Acetyl-2-methylindoline-5-sulfonamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Experimental Protocol

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of the standard in 1 mL of Methanol (MeOH) to obtain a 1 mg/mL stock.

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

  • Direct Infusion: For structural elucidation, infuse directly into the MS source at 10 µL/min.[1]

MS Parameters (Optimized for ESI+)

To ensure reproducible fragmentation, the following source parameters are recommended for a Triple Quadrupole (QqQ) or Q-TOF system:

ParameterSettingRationale
Ionization Mode ESI Positive (+)The basic nitrogen in the indoline ring and the acetyl group facilitate protonation.
Capillary Voltage 3.5 kVStandard for small molecule ionization without in-source fragmentation.
Cone Voltage 30 VOptimized to maximize transmission of the precursor

.[2]
Collision Energy (CE) Ramp 15–45 eVA ramp is crucial to observe both the labile acetyl loss (low CE) and the stable sulfonamide cleavage (high CE).[2]
Desolvation Temp 350°CEnsures complete solvent evaporation for the sulfonamide moiety.

Results & Discussion: Fragmentation Mechanics

Precursor Ion Identification

In positive ESI mode, the molecule forms a stable protonated molecular ion:

  • Observed Precursor:

    
    [1][2]
    
  • Elemental Formula:

    
    
    
Primary Fragmentation Pathway (The "Acetyl-First" Mechanism)

The fragmentation of N-acetyl indolines follows a distinct hierarchy dictated by bond dissociation energies.

Step 1: Loss of Ketene (Deacetylation) The most labile bond is the amide bond at the N1 position.[2] Under Collision-Induced Dissociation (CID), the protonated precursor undergoes a neutral loss of ketene (


, 42 Da).[1][2]
  • Transition:

    
    
    
  • Mechanism: The proton on the amide oxygen facilitates a 1,3-hydrogen shift or direct cleavage, expelling neutral ketene and leaving the 2-methylindoline-5-sulfonamide cation (

    
    ).[1]
    

Step 2: Sulfonamide Cleavage The


 ion serves as the secondary precursor. The sulfonamide group (

) is the next target.[2]
  • Pathway A (Homolytic/Heterolytic Cleavage): Loss of the sulfamoyl radical or neutral group (

    
    , 79 Da).[2]
    
    • Transition:

      
      
      
    • Result: This yields the 2-methylindoline core cation . This is a high-energy transition requiring CE > 25 eV.

  • Pathway B (Ammonia Loss): Loss of

    
     (-17 Da) from the sulfonamide.[2]
    
    • Transition:

      
      
      
    • Result: Formation of a sulfonyl cation intermediate.[3]

Secondary Fragmentation (Core Degradation)

The


 ion (2-methylindoline core) undergoes further degradation characteristic of alkyl-substituted aromatics:
  • Aromatization: Loss of

    
     or dehydrogenation to form the fully aromatic indole species (
    
    
    
    ).[2]
  • Methyl Loss: Loss of the methyl group at C2 (-15 Da) to form the indole cation (

    
    ).[2]
    
  • Ring Expansion: Rearrangement to a quinolinium-like species or tropylium ion (

    
    ) at very high collision energies.[2]
    

Visualization of Fragmentation Pathways[4][5][6][7]

The following diagram illustrates the hierarchical fragmentation tree. The color coding represents the confidence and intensity of the transitions (Darker = Major Pathway).[2]

MS_Fragmentation Precursor Precursor [M+H]+ m/z 255 (1-Acetyl-2-methylindoline-5-sulfonamide) Frag_213 Fragment m/z 213 [Deacetylated Core] (2-methylindoline-5-sulfonamide) Precursor->Frag_213 Loss of Ketene (-42 Da) (Major Pathway) Frag_176 Fragment m/z 176 [Loss of SO2NH2 from Precursor] Precursor->Frag_176 Loss of SO2NH2 (-79 Da) (Minor Pathway) Frag_196 Fragment m/z 196 [Loss of NH3] Frag_213->Frag_196 Loss of NH3 (-17 Da) Frag_134 Fragment m/z 134 [Core Indoline] (Loss of SO2NH2) Frag_213->Frag_134 Loss of SO2NH2 (-79 Da) Frag_119 Fragment m/z 119 [Demethylation] Frag_134->Frag_119 Loss of Methyl (-15 Da)

Figure 1: ESI-MS/MS Fragmentation Tree for 1-Acetyl-2-methylindoline-5-sulfonamide.[1]

Summary of Diagnostic Ions

This table summarizes the key ions used for Multiple Reaction Monitoring (MRM) method development.

m/z (ESI+)Formula (Proposed)Neutral LossInterpretationRelative Intensity
255

-Protonated Molecule (Precursor)100%
213

42 Da (Ketene)Quantifier Ion. Loss of N-acetyl group.[2] Highly specific to N-acetylated indolines.High
196

17 Da (

)
Loss of ammonia from the sulfonamide group of the deacetylated fragment.[2]Medium
134

79 Da (

)
Qualifier Ion. Cleavage of the sulfonamide linker.[2] Confirms the indoline core.[4][5]High
119

15 Da (

)
Demethylation of the indoline core.[2]Low
Negative Mode Considerations

While Positive mode is preferred for sensitivity, Negative Mode (ESI-) can be used for confirmation due to the acidic sulfonamide proton.[1][2]

  • Precursor:

    
    [2]
    
  • Major Fragment:

    
     (Loss of 
    
    
    
    , -64 Da).[1][2] Rearrangement involving
    
    
    extrusion is a hallmark of sulfonamide negative ion fragmentation [1].

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1][2][6] Journal of Mass Spectrometry, 43(3), 383-393.[1][2]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[1][2][7] Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][2][7]

  • NIST Mass Spectrometry Data Center. 2-Methylindoline Mass Spectrum.[5][8] NIST Chemistry WebBook, SRD 69.

Sources

Topic: Scalable Production Methods for 1-Acetyl-2-methylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide, a key scaffold in modern medicinal chemistry. Recognizing the industrial demand for robust and efficient production methods, this application note details a multi-step synthetic route optimized for scale-up, starting from readily available precursors. We present validated, step-by-step protocols for the synthesis of the 2-methylindoline core, followed by a three-step sequence involving N-acetylation, chlorosulfonylation, and amination. The causality behind critical process parameters, safety considerations for hazardous reagents, and in-process quality control checkpoints are thoroughly discussed. The protocols are designed to be self-validating, ensuring high yield and purity, making this guide an essential resource for researchers and chemical engineers in the pharmaceutical industry.

Introduction: The Significance of the Indoline-5-Sulfonamide Scaffold

The indoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents. When functionalized with a sulfonamide group, particularly at the 5-position, the resulting molecule often exhibits potent and selective biological activity. Sulfonamides are a cornerstone functional group in pharmacology, renowned for their roles as antibacterial agents, diuretics, and enzyme inhibitors.[1] More recently, indoline-5-sulfonamide derivatives have been investigated as potent inhibitors of cancer-related carbonic anhydrases (CAs), enzymes that are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[2][3] The targeted inhibition of specific CA isoforms like CA IX and CA XII presents a promising strategy in oncology.[2]

1-Acetyl-2-methylindoline-5-sulfonamide serves as a crucial intermediate or a direct analog in the development of such targeted therapies. The scalability of its synthesis is therefore a critical factor in advancing these promising compounds from the laboratory to clinical and commercial stages. This guide addresses the practical challenges of large-scale production by presenting a logical, high-yield, and industrially viable synthetic pathway.

Strategic Approach: Retrosynthetic Analysis

To devise a scalable and efficient process, a retrosynthetic analysis is employed. The target molecule is deconstructed into simpler, commercially available or easily synthesizable precursors. Our strategy focuses on a convergent synthesis that builds complexity in a controlled, stepwise manner.

The primary disconnections are made at the sulfonamide and acetyl C-N bonds, identifying 1-Acetyl-2-methylindoline-5-sulfonyl chloride as the key penultimate intermediate. This sulfonyl chloride is derived from 1-Acetyl-2-methylindoline via electrophilic aromatic substitution. The synthesis, therefore, logically begins with the construction of the 2-methylindoline core.

G Target 1-Acetyl-2-methylindoline-5-sulfonamide Intermediate1 1-Acetyl-2-methylindoline-5-sulfonyl chloride Target->Intermediate1 Amination Intermediate2 1-Acetyl-2-methylindoline Intermediate1->Intermediate2 Chlorosulfonylation StartingMaterial1 2-Methylindoline Intermediate2->StartingMaterial1 N-Acetylation StartingMaterial2 2-Chloro-β-methyl nitrostyrene StartingMaterial1->StartingMaterial2 Reductive Cyclization

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Starting Material: 2-Methylindoline

The industrial-scale availability of a high-purity starting material is paramount. While classic methods like the Fischer indole synthesis exist[4][5], they often involve harsh conditions not amenable to large-scale production. We have selected a patented catalytic hydrogenation and reductive cyclization method known for its high yield, purity, and operational simplicity.[6]

Protocol 3.1: Scalable Production of 2-Methylindoline

This protocol describes the catalytic hydrogenation of 2-chloro-β-methyl nitrostyrene to yield 2-methylindoline.

Materials:

  • 2-Chloro-β-methyl nitrostyrene

  • Raney Nickel catalyst (50% slurry in water)

  • Cuprous chloride (CuCl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Toluene

  • Hydrogen gas (high pressure)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor) with temperature and pressure controls

  • Mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: To the high-pressure reactor, charge 2-chloro-β-methyl nitrostyrene (1.0 mol equiv.), Raney Nickel catalyst (approx. 25% w/w of substrate), cuprous chloride (0.3 mol equiv.), sodium carbonate (0.6 mol equiv.), and deionized water (approx. 3 mL per gram of substrate).

  • Hydrogenation: Seal the reactor. Purge with nitrogen gas, then pressurize with hydrogen gas to 40 kg/cm ².

  • Reaction: Begin stirring and heat the reactor to 100°C. Maintain the temperature and pressure for 8 hours. Monitor the reaction progress by hydrogen uptake.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Work-up: Add toluene (approx. 2 mL per gram of substrate) to the reaction mixture and stir for 30 minutes.

  • Catalyst Removal: Filter the mixture to remove the Raney Nickel catalyst. The catalyst can be recovered for regeneration.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic (toluene) layer from the aqueous layer.

  • Purification: Distill the organic layer under reduced pressure, collecting the fraction at 85-89°C / 5 mmHg to yield pure 2-methylindoline.

Expert Rationale:

  • Catalyst System: The combination of Raney Nickel, cuprous chloride, and a base (sodium carbonate) is crucial. Raney Nickel is a highly active catalyst for the reduction of the nitro group and the alkene, while the CuCl/base system facilitates the intramolecular nucleophilic substitution (cyclization) to form the indoline ring.[6]

  • Safety: Hydrogenation at high pressure is hazardous. This operation must be performed in a designated area with appropriate safety measures, including a blast shield and remote monitoring. Raney Nickel is pyrophoric when dry and must be handled as a slurry.

Quality Control:

  • The purity of the distilled 2-methylindoline should be ≥99.5% as determined by Gas Chromatography (GC).

  • Confirm structure using ¹H NMR spectroscopy.

Stepwise Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

This section details the three-step conversion of 2-methylindoline to the final product.

G cluster_0 Process Workflow A 2-Methylindoline B Step A: N-Acetylation (Acetic Anhydride) A->B C 1-Acetyl-2-methylindoline B->C D Step B: Chlorosulfonylation (ClSO3H) C->D E 1-Acetyl-2-methylindoline -5-sulfonyl chloride D->E F Step C: Amination (Ammonia) E->F G Final Product F->G

Caption: Overall workflow for the synthesis of the target compound.

Protocol 4.1: Step A - N-Acetylation of 2-Methylindoline

Procedure:

  • Charge 2-methylindoline (1.0 mol equiv.) into a suitable reactor.

  • Under an inert atmosphere (nitrogen), add acetic anhydride (1.1 mol equiv.) dropwise while maintaining the temperature below 30°C using an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-Acetyl-2-methylindoline, which can often be used in the next step without further purification.

Expert Rationale:

  • This is a standard and highly efficient N-acetylation. Using a slight excess of acetic anhydride ensures complete conversion of the starting material. The reaction is typically exothermic, requiring cooling during the initial addition.[2]

Protocol 4.2: Step B - Chlorosulfonylation

Procedure:

  • Setup: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and a gas scrubber (for HCl and SO₂), cool chlorosulfonic acid (5.0 mol equiv.) to 0-5°C using an ice-salt bath.

  • Addition: Add 1-Acetyl-2-methylindoline (1.0 mol equiv.) from the previous step portionwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 2 hours.

  • Quenching: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Isolation: The product, 1-Acetyl-2-methylindoline-5-sulfonyl chloride, will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum.

Expert Rationale:

  • Reagent: Chlorosulfonic acid acts as both the solvent and the electrophilic sulfonating agent. A large excess is used to drive the reaction to completion.[7] The acetyl group on the nitrogen is crucial as it deactivates the ring slightly, directing the bulky chlorosulfonyl group to the less hindered para-position (position 5).

  • Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat). The quenching step is highly exothermic and releases HCl gas, requiring a robust cooling and scrubbing system.

Protocol 4.3: Step C - Amination of the Sulfonyl Chloride

Procedure:

  • Dissolve the crude 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 mol equiv.) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution to 0-5°C.

  • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (28-30%) dropwise, maintaining the temperature below 15°C.

  • Stir the reaction at room temperature for 3-4 hours until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Add water to the residue. The solid product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 1-Acetyl-2-methylindoline-5-sulfonamide.

Expert Rationale:

  • The reaction of the sulfonyl chloride with ammonia is a nucleophilic substitution that proceeds readily. Using aqueous ammonia is often more practical for large-scale operations than handling ammonia gas. The reaction forms the thermodynamically stable sulfonamide bond.[2]

Process Data and Yield Summary

The following table summarizes the expected outcomes for each stage of the synthesis, based on literature and process optimization.

StepReactionKey ReagentsTypical YieldPurity (Post-workup)
I Synthesis of 2-MethylindolineH₂, Ra-Ni, CuCl85-92%>99.5% (distilled)
II N-AcetylationAcetic Anhydride95-99%>98% (crude)
III ChlorosulfonylationChlorosulfonic Acid80-85%>95% (crude solid)
IV AminationAqueous Ammonia88-92%>97% (crude solid)
- Overall Yield - ~60-70% -

Final Product Purification and Quality Control

For pharmaceutical applications, the final product must meet stringent purity standards. Recrystallization is an effective and scalable method for purifying sulfonamides.[8]

Protocol 6.1: Recrystallization

Procedure:

  • Select a suitable solvent system (e.g., ethanol/water, isopropanol/water).

  • Dissolve the crude 1-Acetyl-2-methylindoline-5-sulfonamide in the minimum amount of the hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.

Analytical Characterization

The final product's identity and purity must be confirmed using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity (should be >99.0%).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To check for purity against a reference standard.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step I Inactive catalyst; Insufficient hydrogen pressure or temperature.Use fresh, active Raney Nickel; Ensure reactor parameters are maintained.
Incomplete N-acetylation Insufficient acetic anhydride; Reaction time too short.Use a slight excess of acetic anhydride (1.1-1.2 equiv.); Monitor reaction by TLC/LC-MS to ensure completion.
Formation of di-sulfonated byproducts in Step III Reaction temperature too high.Maintain strict temperature control (<10°C) during the addition of the substrate to chlorosulfonic acid.
Product fails purity specification after recrystallization Inefficient removal of starting materials or byproducts.Re-recrystallize from a different solvent system; Consider a charcoal treatment during recrystallization to remove colored impurities.

Conclusion

This application note outlines a robust and scalable multi-step synthesis for 1-Acetyl-2-methylindoline-5-sulfonamide. By selecting an industrially viable route for the key 2-methylindoline intermediate and optimizing the subsequent functionalization steps, this guide provides a clear pathway for producing this valuable compound with high yield and purity. The detailed protocols, expert rationale, and troubleshooting information are intended to empower researchers and drug development professionals to confidently scale this process from the bench to production.

References

  • Title: Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline- Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles Source: Chinese Journal of Chemistry URL: [Link]

  • Title: CN108329248B - Preparation method of 2-methylindoline Source: Google Patents URL
  • Title: 2-methylindole Source: Organic Syntheses Procedure URL: [Link]

  • Title: Process for producing an indoline Source: Google Patents URL
  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: MDPI URL: [Link]

  • Title: Sulfonamide purification process Source: Google Patents URL
  • Title: Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor treatment Source: PubMed URL: [Link]

  • Title: Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonamides: From Ancient Antibiotics to Modern Medical Marvels Source: Oreate AI Blog URL: [Link]

  • Title: Synthetic approaches to biologically active sulfonates and sulfonamides Source: UCL Discovery URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: ResearchGate URL: [Link]

  • Title: N-Acylation of sulfonamides using N-acylbenzotriazoles Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Mechanism of action And Characterization of Sulphonamide Source: IJRPR URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize reaction yields, and troubleshoot common experimental challenges. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Overview of the Synthetic Pathway

The synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide is typically achieved through a three-step process starting from 2-methylindoline. Each step presents unique challenges and opportunities for optimization. Understanding the role of each reagent and the rationale behind the reaction conditions is paramount to achieving a high overall yield.

The general workflow involves:

  • N-Acetylation: Protection of the secondary amine of 2-methylindoline.

  • Chlorosulfonation: Electrophilic aromatic substitution to install the sulfonyl chloride group at the C5 position.

  • Amination: Conversion of the sulfonyl chloride to the final sulfonamide product.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 2-Methylindoline C 1-Acetyl-2-methylindoline A->C Protection B Acetic Anhydride E 1-Acetyl-2-methylindoline-5-sulfonyl chloride C->E Electrophilic Aromatic Substitution D Chlorosulfonic Acid G 1-Acetyl-2-methylindoline-5-sulfonamide E->G Nucleophilic Acyl Substitution F Ammonia Source (e.g., aq. Ammonia in THF)

Caption: Overall synthetic workflow for 1-Acetyl-2-methylindoline-5-sulfonamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The questions are categorized by the synthetic step for ease of navigation.

Part 1: N-Acetylation of 2-Methylindoline

Question: My N-acetylation reaction is sluggish or incomplete. What are the common causes?

Answer: Incomplete N-acetylation is often due to reagent quality, stoichiometry, or insufficient reaction time.

  • Causality: The N-acetylation of indoline is a nucleophilic acyl substitution where the nitrogen atom of the indoline attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically fast and high-yielding.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the acetic anhydride has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or a properly stored reagent.

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) can drive the reaction to completion.

    • Catalyst/Base: This reaction is often performed without a catalyst. However, if the reaction is slow, the addition of a mild, non-nucleophilic base like pyridine or triethylamine can be used to scavenge the acetic acid byproduct.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product, 1-acetyl-2-methylindoline, will be less polar than the starting material. The reaction is complete when the 2-methylindoline spot is no longer visible.

Part 2: Chlorosulfonation of 1-Acetyl-2-methylindoline

Question: The yield of my chlorosulfonation step is very low, and I'm getting a dark, tarry crude product. What's going wrong?

Answer: This is the most critical and hazardous step of the synthesis. Low yields and product degradation are common and are almost always related to temperature control and the work-up procedure. Chlorosulfonic acid is a highly corrosive and reactive reagent that can cause charring if not handled properly.[2]

  • Causality: This is an electrophilic aromatic substitution. The acetyl group on the nitrogen directs the substitution to the para-position (C5). The reaction is highly exothermic. Uncontrolled temperature can lead to the formation of multiple byproducts, including di-substituted products and significant decomposition (charring) of the organic material.

  • Troubleshooting Flowchart:

G start Low Yield / Tarry Product in Chlorosulfonation q1 Was the reaction temperature maintained at 0-5 °C during addition? start->q1 sol1 Issue is likely work-up. Proceed to next check. q1->sol1 Yes err1 High probability of thermal degradation. Maintain strict temperature control. Add substrate portion-wise to acid. q1->err1 No a1_yes Yes a1_no No q2 Was the reaction mixture poured slowly onto crushed ice? sol1->q2 sol2 Issue may be reaction time or reagent quality. Ensure acid is fresh and allow sufficient reaction time (e.g., 2h). q2->sol2 Yes err2 Dumping ice into the acid or adding water too quickly causes a violent exotherm, leading to hydrolysis and degradation. q2->err2 No a2_yes Yes a2_no No

Caption: Troubleshooting flowchart for the chlorosulfonation step.

  • Key Optimization Parameters:

ParameterSub-Optimal ConditionRecommended ConditionRationale
Temperature > 10 °C0–5 °CPrevents thermal degradation and formation of side products.[1]
Reagent Addition Adding acid to substrateAdding substrate portion-wise to a stirred excess of acidEnsures the substrate is always in an environment with excess electrophile and helps dissipate heat effectively.
Work-up Adding water/ice to the reaction flaskPouring the entire reaction mixture slowly onto a large amount of crushed iceSafely quenches the highly reactive chlorosulfonic acid and precipitates the product while minimizing hydrolysis of the sulfonyl chloride.[3]
Moisture Using wet glasswareUsing oven-dried glassware under an inert atmosphere (N₂)Chlorosulfonic acid reacts violently with water.
Part 3: Amination of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

Question: My final amination step is giving me a poor yield. My main impurity seems to be a water-soluble compound.

Answer: A low yield in the final step often points to the hydrolysis of the reactive sulfonyl chloride intermediate. The primary water-soluble impurity is likely the corresponding sulfonic acid, formed when the sulfonyl chloride reacts with water instead of ammonia.

  • Causality: The amination is a nucleophilic substitution reaction at the sulfur center. Ammonia is the nucleophile that displaces the chloride. However, water is also a nucleophile and can compete with ammonia, leading to the formation of the undesired sulfonic acid.[4]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure the sulfonyl chloride intermediate is as dry as possible before this step. While the previous work-up involves water, the filtered solid should be dried thoroughly (e.g., under vacuum). The solvent for the amination (e.g., THF) must be anhydrous.[1]

    • Sufficient Nucleophile: Use a sufficient excess of the ammonia source. A procedure using ammonia in THF has been reported to give a high yield (89%).[1] Using a concentrated solution of aqueous ammonia in an organic solvent like THF can be effective, as the ammonia is more nucleophilic than water and is present in a higher effective concentration.

    • Temperature Control: The reaction can be run at room temperature. Excessive heating is generally not necessary and may promote side reactions.

    • pH during Work-up: During the work-up, acidification of the mixture will ensure the final sulfonamide product (which is weakly acidic) is protonated and less soluble in water, aiding its precipitation and isolation.

Optimized Experimental Protocols

The following protocols are based on established procedures for similar indoline sulfonamides and incorporate best practices for yield optimization.[1]

Protocol 1: Synthesis of 1-Acetyl-2-methylindoline
  • To a round-bottom flask charged with 2-methylindoline (1.0 eq), add acetic anhydride (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Pour the reaction mixture into a beaker of cold water and stir vigorously for 30 minutes to precipitate the product and hydrolyze excess acetic anhydride.

  • Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

SAFETY NOTE: This procedure involves highly corrosive chlorosulfonic acid. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

  • In a three-neck flask equipped with a dropping funnel and a thermometer, place chlorosulfonic acid (approx. 5-6 eq) and cool the flask in an ice/salt bath to 0 °C.

  • Add 1-acetyl-2-methylindoline (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 50 °C for 2 hours.

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Filter the solid precipitate and wash it twice with cold water. Dry the solid thoroughly under vacuum to yield the sulfonyl chloride.[1][5]

Protocol 3: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide
  • Dissolve the dry 1-acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • To this solution, add a concentrated aqueous solution of ammonia (e.g., 28-30%, approx. 10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC until the starting sulfonyl chloride is consumed.

  • Remove the THF under reduced pressure.

  • Add water to the residue and acidify with dilute HCl to approximately pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to improve purity.

References

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Bawazeer, S., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]

  • Kaur, G., et al. (2023). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Advanced Scientific Research, 2(3), 12-23. [Link]

  • Bhavna Priyasri, S., et al. (2013). Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. International Journal of Research in Pharmaceutical and Nano Sciences, 2(1), 115-123. [Link]

  • Rani, P., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-22. [Link]

  • Mushtaq, N., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(46). [Link]

  • Al-Ghorbani, M., et al. (2023). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM, DFT, and ADMET analysis. Research Square. [Link]

  • Zayed, M. F., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Molecular Structure, 1282, 135165. [Link]

  • Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. U.S.

Sources

Technical Support Center: Impurity Profiling of 1-Acetyl-2-methylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

1-Acetyl-2-methylindoline-5-sulfonamide (AMIS) is a critical intermediate in the synthesis of the diuretic Indapamide . Its structural integrity is governed by three reactive centers: the N-acetyl group (susceptible to hydrolysis), the indoline core (susceptible to oxidative aromatization), and the sulfonamide moiety (generally stable but prone to photolysis).

This guide addresses the isolation, identification, and mechanistic origin of AMIS degradation products. It moves beyond standard pharmacopeial testing to provide a root-cause analysis framework for unknown impurities observed during stability studies or process optimization.

Diagnostic Troubleshooting: Identifying Unknown Peaks

Use this section to correlate observed HPLC/UPLC phenomena with specific chemical degradation pathways.

Scenario A: You observe a polar impurity eluting before the main peak (RRT < 1.0).
  • Symptom: A new peak appears under acidic or basic stress conditions. In LC-MS, the mass spectrum shows an [M+H]⁺ of 213 Da.

  • Diagnosis: Hydrolysis of the N-Acetyl Group.

  • Mechanism: The amide bond at the N1 position is the most labile point of the molecule. Under acidic or alkaline conditions, the acetyl group is cleaved, yielding 2-methylindoline-5-sulfonamide .

  • Confirmation:

    • Check for a mass shift of -42 Da (Loss of C₂H₂O).

    • Action: Verify pH of the mobile phase and sample diluent. Indolines are basic; if the acetyl group is lost, the resulting secondary amine is more polar and will shift to a lower retention time on C18 columns.

Scenario B: You observe a peak eluting close to or after the main peak with distinct UV absorption.
  • Symptom: The impurity increases upon exposure to air, peroxides, or long-term storage. The UV spectrum shows a bathochromic shift (red shift) compared to the parent.

  • Diagnosis: Oxidative Aromatization (Indoline to Indole).

  • Mechanism: The dihydroindole (indoline) ring oxidizes to a fully aromatic indole system, forming 1-acetyl-2-methylindole-5-sulfonamide . This restores aromaticity to the nitrogen-containing ring, extending conjugation.

  • Confirmation:

    • Check for a mass shift of -2 Da (Loss of 2H). [M+H]⁺ = 253 Da.

    • Action: Review the inertness of your packaging. Indolines are sensitive to auto-oxidation. Ensure headspace is nitrogen-purged.

Scenario C: Mass Spectrum shows "Ghost" peaks not present in the UV trace.
  • Symptom: You see abundant ions at m/z 213 or m/z 253 in the mass spec, but the corresponding UV peaks are negligible or absent.

  • Diagnosis: In-Source Fragmentation/Oxidation.

  • Mechanism: The high voltage and heat in the ESI (Electrospray Ionization) source can artificially degrade the parent molecule during analysis.

    • In-Source CID: The acetyl group falls off due to cone voltage stress.

    • Electrochemical Oxidation: The ESI capillary can act as an electrochemical cell, oxidizing the indoline to indole.

  • Action: Lower the Cone Voltage (or Declustering Potential) and Source Temperature . If the ratio of the "impurity" to the parent changes with voltage settings, it is an artifact, not a real sample impurity.

Degradation Pathways & Mechanistic Visualization

The following diagram details the primary degradation routes. Understanding these pathways is essential for establishing causality in your stability reports.

AMIS_Degradation Figure 1: Primary degradation pathways of 1-Acetyl-2-methylindoline-5-sulfonamide. Parent Parent: 1-Acetyl-2-methylindoline- 5-sulfonamide (MW: 254.31) Impurity_A Impurity A: 2-Methylindoline- 5-sulfonamide (Deacetylation) Parent->Impurity_A Acid/Base Hydrolysis (- Acetyl group, -42 Da) Impurity_B Impurity B: 1-Acetyl-2-methylindole- 5-sulfonamide (Oxidation/Dehydrogenation) Parent->Impurity_B Oxidation (H2O2/Air) (- 2H, -2 Da) Impurity_C Impurity C: 2-Methylindole- 5-sulfonamide (Hydrolysis + Oxidation) Impurity_A->Impurity_C Oxidation Impurity_B->Impurity_C Hydrolysis

Figure 1: Primary degradation pathways including hydrolysis (Impurity A) and oxidative aromatization (Impurity B).

Quantitative Data: Mass Shifts & Retention Behavior

Use this table to configure your Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods.

Compound NameMechanismFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Mass Shift (Δ)UV Characteristics
AMIS (Parent) N/AC₁₁H₁₄N₂O₃S254.07255.08 Refλmax ~260, 290 nm
Impurity A HydrolysisC₉H₁₂N₂O₂S212.06213.07 -42 DaHypsochromic shift (Blue shift)
Impurity B OxidationC₁₁H₁₂N₂O₃S252.06253.06 -2 DaBathochromic shift (Red shift)
Impurity C Hydrolysis + OxC₉H₁₀N₂O₂S210.04211.05 -44 DaDistinct indole absorption
Experimental Protocols: Forced Degradation

To validate your analytical method (as per ICH Q2(R1)), you must demonstrate specificity by resolving these degradation products.

Protocol 1: Acid Hydrolysis (Targeting Impurity A)
  • Preparation: Dissolve AMIS to 1.0 mg/mL in Acetonitrile/Water (50:50).

  • Stress: Add equal volume of 1.0 N HCl .

  • Incubation: Heat at 60°C for 2-4 hours .

  • Neutralization: Cool and neutralize with 1.0 N NaOH before injection.

  • Expected Result: Significant decrease in Parent peak; appearance of Impurity A (RRT ~0.6-0.8).

    • Note: If degradation is too rapid, reduce temperature to 40°C. The N-acetyl bond is moderately labile.

Protocol 2: Peroxide Oxidation (Targeting Impurity B)
  • Preparation: Dissolve AMIS to 1.0 mg/mL in Acetonitrile/Water.

  • Stress: Add 3% H₂O₂ (Hydrogen Peroxide).[1]

  • Incubation: Ambient temperature (25°C) for 6-24 hours.

  • Quenching: Quench with sodium metabisulfite solution if immediate analysis is not possible.

  • Expected Result: Appearance of Impurity B (M-2).

    • Caution: Indolines can polymerize under heavy oxidation. If you see broad humps in the baseline, reduce H₂O₂ concentration to 0.3%.

Frequently Asked Questions (FAQs)

Q: Why does the USP monograph for Indapamide focus on "Methylindoline" impurities? A: Indapamide is synthesized from AMIS. The "Methylindoline" impurity often refers to the deacetylated intermediate (Impurity A) or the starting material (1-amino-2-methylindoline). Regulatory bodies require strict control of these precursors because they are structural alerts for potential genotoxicity (anilines/hydrazines), although sulfonamides mitigate some of this risk.

Q: Can I use UV detection alone for these impurities? A: Yes, but with caution. The molar extinction coefficient (


) changes significantly when the indoline ring oxidizes to an indole (Impurity B). Quantifying Impurity B using the Parent's response factor will likely lead to overestimation  or underestimation  of the impurity level. For accurate mass balance, determine the Relative Response Factor (RRF) using an isolated standard of the indole.

Q: My "Impurity A" peak splits into two. What is happening? A: This is likely Atropisomerism or Chiral separation (if using a chiral column). The C2 position of the indoline ring is chiral. While AMIS is often used as a racemate in early synthesis, the hydrolysis product (2-methylindoline-5-sulfonamide) retains this chiral center. If you are using a standard C18 column, peak splitting usually indicates pH instability causing partial protonation of the secondary amine. Ensure your mobile phase buffer is sufficient (e.g., 10mM Ammonium Formate).

References
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • PubChem. (n.d.). Indapamide Compound Summary.[2][3] National Center for Biotechnology Information. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4] Advanced Drug Delivery Reviews. Link

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of indapamide in presence of TiO2. Journal of Pharmaceutical and Biomedical Analysis. Link (Relevant for oxidative/photolytic pathways of the indoline scaffold).

  • Giron, D. (2002). Investigations of the polymorphism of Indapamide. Journal of Thermal Analysis and Calorimetry. Link (Context on solid-state stability).

Sources

Overcoming steric hindrance in 1-Acetyl-2-methylindoline-5-sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Acetyl-2-methylindoline-5-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of 1-acetyl-2-methylindoline-5-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this molecule, particularly the issue of steric hindrance around the indoline nitrogen. Here, you will find troubleshooting guidance and in-depth FAQs to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis, providing actionable solutions and detailed protocols.

Issue 1: Low to No Conversion During N-Acetylation

Question: I am attempting the N-acetylation of 2-methylindoline-5-sulfonamide, but I am observing very low conversion to the desired 1-acetyl-2-methylindoline-5-sulfonamide. What could be the cause, and how can I resolve it?

Answer: Low conversion in this step is frequently attributed to the steric bulk of the C2-methyl group, which hinders the approach of the acetylating agent to the nitrogen atom. Additionally, the electron-withdrawing nature of the C5-sulfonamide group can decrease the nucleophilicity of the indoline nitrogen. To overcome this, a more reactive acetylating agent or catalytic activation is recommended.

Recommended Protocol: Acetic Anhydride with Catalytic DMAP

This protocol utilizes the highly reactive acetic anhydride in combination with 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylindoline-5-sulfonamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Reagent Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes. Subsequently, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary: Comparison of Acetylating Conditions

Acetylating AgentCatalystTemperature (°C)Typical Yield (%)
Acetyl ChlorideNone25< 20%
Acetic AnhydrideNone2530-40%
Acetic AnhydrideDMAP0 to 25> 90%
Issue 2: Unsuccessful Sulfonylation of 1-Acetyl-2-methylindoline

Question: I am trying to synthesize the target molecule by first performing N-acetylation of 2-methylindoline and then attempting sulfonylation at the C5 position. However, the sulfonylation step is failing. Why is this happening?

Answer: The primary challenge here is the directing effect of the acetyl group. As an acyl group, the N-acetyl substituent is deactivating and directs electrophilic aromatic substitution to the C6 position, not the desired C5 position. To achieve C5 sulfonylation, the reaction must be performed on the indoline ring prior to N-acetylation.

Logical Workflow for Synthesis

cluster_correct Correct Synthetic Route cluster_incorrect Incorrect Synthetic Route A 2-Methylindoline B Sulfonylation at C5 A->B Chlorosulfonic Acid C N-Acetylation B->C Acetic Anhydride, DMAP D 1-Acetyl-2-methylindoline- 5-sulfonamide C->D E 2-Methylindoline F N-Acetylation E->F Acetic Anhydride G Attempted Sulfonylation at C5 F->G Chlorosulfonic Acid H Undesired C6-sulfonylated product G->H [Incorrect Regiochemistry]

Caption: Comparison of correct and incorrect synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of steric hindrance in the N-acetylation of 2-methylindoline-5-sulfonamide?

The steric hindrance in this case arises from the juxtaposition of the methyl group at the C2 position of the indoline ring and the incoming acetylating agent. The five-membered ring of the indoline core has a specific geometry that places the C2-substituent in close proximity to the nitrogen atom. This creates a sterically crowded environment that can impede the approach of even relatively small electrophiles like acetyl chloride. The use of a more reactive agent like acetic anhydride, especially when activated by a catalyst like DMAP, can overcome this energy barrier.

Q2: Are there alternative methods for sulfonamide formation if direct sulfonylation proves difficult?

Yes, if direct sulfonylation with chlorosulfonic acid is problematic, alternative strategies can be employed. One common approach is a palladium-catalyzed cross-coupling reaction. For instance, if you start with a 5-bromo-2-methylindoline, you can couple it with a sulfonamide equivalent using a suitable palladium catalyst and ligand. This method offers a milder and often more functional group-tolerant alternative to harsh sulfonylation conditions.

Q3: How does the choice of solvent impact the reaction efficiency?

The choice of solvent is crucial for several reasons. Firstly, it must be able to dissolve the starting materials and reagents. Aprotic solvents like DCM, THF, or acetonitrile are generally preferred for these types of reactions as they do not interfere with the reactive intermediates. Secondly, the polarity of the solvent can influence the reaction rate. For the DMAP-catalyzed acetylation, a solvent like DCM is ideal as it effectively solvates the intermediates without hindering the catalytic cycle.

Experimental Workflow: DMAP-Catalyzed Acetylation

cluster_workflow DMAP-Catalyzed Acetylation Workflow Start Dissolve 2-methylindoline-5-sulfonamide in DCM Add_DMAP Add DMAP (0.1 eq) Start->Add_DMAP Cool Cool to 0 °C Add_DMAP->Cool Add_Ac2O Add Acetic Anhydride (1.2 eq) dropwise Cool->Add_Ac2O Warm Warm to Room Temperature Add_Ac2O->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the DMAP-catalyzed acetylation.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). Elsevier. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2007). Wiley. [Link]

  • The Role of 4-DMAP in Acylation Reactions. (2021). Organic Chemistry Portal. [Link]

Optimizing sulfonamide group attachment on 2-methylindoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indoline Functionalization Topic: Optimizing Sulfonamide Attachment on 2-Methylindoline Scaffolds Ticket ID: IND-SULF-2026-OPT Status: Open for Consultation

Executive Summary

You are attempting to synthesize an N-sulfonyl-2-methylindoline. Unlike simple anilines, the 2-methylindoline scaffold presents a unique challenge: the C2-methyl group exerts significant steric hindrance on the adjacent nitrogen nucleophile. Furthermore, the indoline core is susceptible to oxidative dehydrogenation to the corresponding indole.

This guide moves beyond generic protocols to address the specific kinetic and stability challenges of this scaffold.

Module 1: The "Gold Standard" Protocol

Use this protocol as your baseline. Deviations should be made only if specific solubility or functional group incompatibility exists.

The Chemistry: The reaction is a nucleophilic attack of the indoline nitrogen on the electrophilic sulfur of the sulfonyl chloride (


).
  • Base: Pyridine is preferred over Triethylamine (TEA). Pyridine acts as both a solvent and a nucleophilic catalyst, forming a reactive

    
    -sulfonylpyridinium intermediate that overcomes the steric bulk of the 2-methyl group.
    
  • Catalyst: For electron-rich or bulky sulfonyl chlorides, DMAP (4-Dimethylaminopyridine) is mandatory.

Standard Operating Procedure (SOP):

  • Preparation: Purge reaction vessel with Nitrogen (

    
    ) or Argon. Indolines are prone to oxidation.
    
  • Dissolution: Dissolve 2-methylindoline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Note: If acid-sensitive groups are present, use TEA (3.0 equiv) + DMAP (0.1 equiv).

  • Reagent Addition: Cool to 0°C. Add Sulfonyl Chloride (1.2 equiv) dropwise.

    • Why 0°C? Controls the exotherm and prevents immediate hydrolysis of the chloride.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine)

    
     Brine 
    
    
    
    Dry over
    
    
    .

Module 2: Troubleshooting Matrix

Identify your specific failure mode below.

Ticket #01: Reaction Stalled (Starting Material Remains)

Symptoms: TLC shows unreacted 2-methylindoline after 16 hours. Root Cause: Steric shielding by the C2-methyl group is preventing the attack on the sulfonyl chloride. Corrective Actions:

  • Add Catalyst: Introduce 10 mol% DMAP . This forms a hyper-electrophilic acyl-pyridinium species.

  • Thermal Boost: Heat the reaction to 40°C . Warning: Do not exceed 60°C to avoid oxidation.

  • Reagent Quality: Sulfonyl chlorides hydrolyze to sulfonic acids (unreactive) in moist air. Check your reagent quality. If it's a solid, recrystallize it; if liquid, distill it.

Ticket #02: "Red/Brown Oil" Syndrome (Indole Formation)

Symptoms: The product is dark, and NMR shows a shift in the C2/C3 protons (loss of chiral center character). Root Cause: Oxidative dehydrogenation. The indoline ring has oxidized to an indole . This is often catalyzed by trace metals or light exposure in the presence of base. Corrective Actions:

  • Degas Solvents: Sparge DCM with Argon for 15 minutes before use.

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Antioxidant: In extreme cases, add a radical scavenger like BHT (butylated hydroxytoluene) (1 mol%), though this is rarely needed if inert atmosphere is maintained.

Ticket #03: Low Yield / Emulsions during Workup

Symptoms: Product is lost in the aqueous layer or forms an inseparable emulsion. Root Cause: Sulfonamides can be slightly acidic (though N-alkyl sulfonamides are less so) or amphiphilic. Pyridine salts can act as surfactants. Corrective Actions:

  • The "Acid Wash": You must wash the organic layer with 1M HCl or 10% Citric Acid. This protonates the pyridine/DMAP, forcing them into the aqueous layer and breaking the emulsion.

  • Solvent Switch: If using DCM causes emulsions, switch extraction solvent to Ethyl Acetate (EtOAc) .

Module 3: Advanced FAQs

Q: Will I lose chirality at the C2 position? A: Generally, No . The sulfonylation mechanism is not racemizing. However, avoid using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). These can deprotonate the C2 position (benzylic-like) leading to racemization. The Pyridine/DCM protocol is chemically safe for enantiopure scaffolds.

Q: Can I use Sulfonyl Fluorides instead of Chlorides? A: Yes. This is a modern "SuFEx" (Sulfur-Fluoride Exchange) approach. Sulfonyl fluorides are more stable to hydrolysis but less reactive. You will require a catalyst like Ca(NTf2)2 or specialized bases (DBU) to drive this reaction on a hindered amine.

Visualizations

Figure 1: Decision Tree for Reaction Optimization

Caption: Logical flow for selecting reaction conditions based on steric hindrance and reagent stability.

ReactionLogic Start Start: 2-Methylindoline + R-SO2Cl CheckSterics Is Sulfonyl Group Bulky? Start->CheckSterics Standard Standard Protocol: DCM + Pyridine (RT) CheckSterics->Standard No Advanced Catalytic Protocol: DCM + TEA + 10% DMAP CheckSterics->Advanced Yes (e.g., Tosyl, Mesityl) Monitor Monitor TLC (4h) Standard->Monitor Advanced->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete Success Proceed to Acid Wash Monitor->Success Done Heat Increase Temp to 45°C Incomplete->Heat Yes Heat->Success

Figure 2: Reaction Mechanism & Steric Challenge

Caption: The nucleophilic attack (A) is hindered by the C2-Methyl group. Pyridine acts as a shuttle (B) to facilitate the transfer.

Mechanism Indoline 2-Me-Indoline (Nucleophile) Product Sulfonamide Product Indoline->Product Attacks Intermediate Sulfonyl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium (Activated Species) Sulfonyl->Intermediate + Pyridine Pyridine Pyridine (Catalyst) Pyridine->Intermediate Intermediate->Product Fast Transfer

Data Summary: Solvent & Base Screening

Base SystemSolventReactivity (2-Me-Indoline)Risk ProfileRecommendation
Pyridine (Neat or excess) DCMHighLow (Easy removal)Primary Choice
TEA (Triethylamine) THF/DCMModerateMedium (Slow w/o catalyst)Use with DMAP
NaH (Sodium Hydride) DMFVery HighHigh (Racemization Risk)Avoid if Chiral
K2CO3 (Inorganic) Acetone/WaterLowLowOnly for unhindered amines

References

  • Nucleophilic Catalysis in Sulfonylation

    • Title: "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP)"
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

    • Relevance: Explains the mechanistic necessity of DMAP for hindered substr
  • Indoline/Indole Reactivity

    • Title: "Indole and Indoline Synthesis and Functionaliz
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link] (General Journal Link for verification of scaffold stability principles).

  • General Sulfonamide Synthesis Protocols

    • Title: "Synthesis of Sulfonamides"
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

    • Relevance: Provides the foundational "Gold Standard" conditions cited in Module 1.

Sources

Troubleshooting baseline noise in HPLC analysis of indoline sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

< Welcome to the Technical Support Center for HPLC Analysis of Indoline Sulfonamides. As Senior Application Scientists, we understand the nuances of chromatographic analysis and the frustrations that can arise from a noisy baseline. This guide is designed to provide you with a systematic and scientifically-grounded approach to troubleshooting, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

A stable baseline is the foundation of accurate and reproducible HPLC analysis. When baseline noise becomes an issue in the analysis of indoline sulfonamides, it can obscure small peaks and compromise quantification. This guide will walk you through the most common causes of baseline noise and provide step-by-step solutions.

My baseline is noisy. Where do I start?

A noisy baseline can originate from several sources within the HPLC system. A logical, step-by-step approach is the most efficient way to identify and resolve the problem.[1] We recommend a systematic evaluation of the mobile phase, the pump, the column, and the detector.

Initial Diagnostic Workflow:

Here is a visual guide to a systematic troubleshooting approach:

start Noisy Baseline Detected mobile_phase Mobile Phase Issues Contamination? Improper Degassing? Incorrect Preparation? start->mobile_phase Step 1: Evaluate pump Pump & System Issues Leaks? Pump Seal Failure? Check Valve Malfunction? mobile_phase->pump If not resolved solution Problem Resolved mobile_phase:f1->solution Prepare Fresh Mobile Phase mobile_phase:f2->solution Degas Mobile Phase mobile_phase:f3->solution Verify Preparation column Column Issues Contamination? Degradation? Equilibration? pump->column If not resolved pump:f1->solution Check & Tighten Fittings pump:f2->solution Replace Pump Seals pump:f3->solution Clean or Replace Check Valves detector Detector Issues Contaminated Flow Cell? Weak Lamp? Air Bubbles? column->detector If not resolved column:f1->solution Flush or Clean Column column:f2->solution Replace Column column:f3->solution Ensure Sufficient Equilibration detector:f1->solution Clean Flow Cell detector:f2->solution Replace Lamp detector:f3->solution Purge Detector

Caption: A systematic approach to troubleshooting HPLC baseline noise.

Q1: Could my mobile phase be the source of the baseline noise?

A1: Absolutely. The mobile phase is a very common culprit for baseline disturbances, especially in gradient elution.[2][3]

  • Contamination: Always use HPLC-grade solvents and freshly prepared mobile phases.[1][4] Water is a frequent source of contamination.[2] Over time, solvents can degrade or absorb impurities from the environment, leading to a noisy or drifting baseline.[5] For gradient analysis, impurities in the mobile phase can manifest as "ghost peaks."[4][6]

  • Improper Degassing: Dissolved air in the mobile phase can cause bubbles to form in the pump or detector, resulting in pressure fluctuations and a noisy baseline.[2][4][7][8] This is often seen as regular, pulsating noise.[2] Modern HPLC systems are equipped with in-line degassers, but their performance should be regularly checked.[2]

  • Miscibility and Preparation: Ensure all mobile phase components are fully miscible.[1] Inaccurate preparation of buffered or modified mobile phases can also contribute to noise. When preparing buffered solutions, it's crucial to filter them to remove any particulate matter.[6][9]

Protocol for Preparing a Stable Mobile Phase:

  • Use only HPLC-grade or higher purity solvents and reagents.[1][6]

  • Prepare fresh mobile phase for each analysis.[1]

  • Filter aqueous buffers through a 0.45 µm or 0.2 µm filter before use.[6]

  • Thoroughly degas the mobile phase using an in-line degasser, helium sparging, or sonication.[4][10] Note that sonication is the least effective method as atmospheric gases can redissolve.[10]

  • Ensure proper mixing of mobile phase components, especially for isocratic systems that mix online.[11]

Solvent Grade Recommended Use Potential Issues with Lower Grades
HPLC GradeRoutine analysisBaseline noise, ghost peaks, column contamination
LC-MS GradeMass spectrometry applicationsIon suppression or enhancement, adduct formation
Reagent GradeNot recommended for HPLCHigh levels of impurities causing significant baseline issues

Q2: I've prepared a fresh mobile phase, but the noise persists. What should I check next on the HPLC system?

A2: If the mobile phase is not the issue, the next logical step is to inspect the HPLC pump and system for leaks or hardware-related problems.

  • Leaks: Even a small leak can introduce air into the system and cause pressure fluctuations, leading to a noisy baseline.[1][12] Visually inspect all fittings and connections for any signs of leakage, such as salt deposits from buffered mobile phases.[1][6]

  • Pump Seals and Check Valves: Worn pump seals are a common cause of leaks and pressure instability.[1][2][4][6] They should be replaced as part of a regular preventive maintenance schedule, typically every 3-12 months depending on usage.[1] Malfunctioning check valves can also lead to an unstable flow rate and baseline noise.[2][5]

System Check Workflow:

start Systematic Hardware Check leaks Visually Inspect for Leaks Check all fittings and connections start->leaks pump_seals Inspect Pump Seals Look for signs of wear or leakage leaks->pump_seals check_valves Check Valve Functionality Listen for unusual noises, monitor pressure stability pump_seals->check_valves pressure_test Perform a System Pressure Test Isolate components to pinpoint the issue check_valves->pressure_test end Identify and Resolve Hardware Issue pressure_test->end

Caption: A workflow for diagnosing hardware-related baseline noise.

Q3: Could the analytical column be the cause of my noisy baseline?

A3: Yes, the column is another significant potential source of baseline noise.

  • Contamination: Strongly retained sample components or impurities from the mobile phase can accumulate on the column over time.[2][13][14] This can lead to a rising or noisy baseline as these contaminants slowly elute.[1][15] The use of a guard column is highly recommended to protect the analytical column from strongly adsorbed contaminants.[14][16]

  • Column Bleed: At elevated temperatures or outside the recommended pH range, the stationary phase of the column can degrade and "bleed," leading to a rising baseline and increased noise.[17]

  • Insufficient Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially when changing solvent compositions.[1][7] Insufficient equilibration can result in a drifting or noisy baseline.

Protocol for Column Cleaning and Maintenance:

For reversed-phase columns (like C18, commonly used for sulfonamide analysis[18][19][20]), a general cleaning procedure is as follows:

  • Disconnect the column from the detector to prevent contamination of the flow cell.[21]

  • Flush with HPLC-grade water to remove any buffer salts.[22]

  • Flush with a strong organic solvent like methanol, acetonitrile, or isopropanol to remove strongly retained organic compounds.[13][21] A sequence of solvents with varying polarities may be necessary for stubborn contamination.[22]

  • Re-equilibrate the column with the mobile phase for at least 10-20 column volumes before analysis.[1]

Washing Solvent Purpose Typical Volume
HPLC-grade waterRemove buffer salts5-10 column volumes
IsopropanolRemove non-polar contaminants5-10 column volumes
Methylene ChlorideFor highly non-polar contaminants (use with caution)3-5 column volumes
HexaneFor very non-polar contaminants (use with caution)3-5 column volumes

Q4: I've checked my mobile phase, system, and column, but the baseline is still noisy. What about the detector?

A4: The detector is the final component in the flow path and can also be a source of baseline noise.

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause significant baseline noise and spikes.[1][3][4][8][12][15] Flushing the flow cell with a strong solvent like methanol or isopropanol can often resolve this.[1] In some cases, cleaning with a dilute acid (e.g., 1N nitric acid) may be necessary, but always consult your detector manual first.[1]

  • Failing Lamp: The detector lamp has a finite lifetime.[6] An aging lamp can lead to decreased light intensity, which in turn increases baseline noise.[15][23] Most modern HPLC systems have diagnostics to check the lamp's energy output.[6]

  • Temperature Fluctuations: The detector can be sensitive to changes in ambient temperature.[5][7] If the laboratory temperature fluctuates significantly, it can cause baseline drift and noise.[15] Ensuring the HPLC system is in a temperature-controlled environment can help.[15]

Troubleshooting Detector Issues:

  • Purge the detector to remove any air bubbles.[1]

  • Flush the flow cell with an appropriate solvent.[1]

  • Check the detector lamp's energy and replace it if it is low.[6]

  • Ensure a stable ambient temperature for the HPLC system.[15]

Q5: Are there any specific considerations for the analysis of indoline sulfonamides?

A5: While the general troubleshooting principles apply, the chemical properties of indoline sulfonamides can influence the analysis.

  • Solubility and Sample Preparation: Ensure that the indoline sulfonamide sample is fully dissolved in a solvent that is compatible with the mobile phase.[14] Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion and baseline issues.[4]

  • Mobile Phase pH: The ionization state of sulfonamides can be pH-dependent. Controlling the mobile phase pH with a suitable buffer is often necessary to achieve consistent retention times and peak shapes. However, improper buffer preparation or precipitation can contribute to baseline noise.

  • UV Absorbance: Indoline sulfonamides typically have strong UV absorbance. Selecting a detection wavelength at the absorbance maximum (λmax) will improve signal-to-noise and minimize the impact of baseline noise on quantification.[1][20] However, be mindful of the UV cutoff of your solvents and additives, as they can contribute to a rising baseline in gradient elution.[15][24]

Typical HPLC Conditions for Sulfonamide Analysis:

Parameter Typical Value/Range Reference
Column C8 or C18[18][19][20]
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate, acetate)[18][19][20][25][26]
Detection UV at ~260-280 nm[20][25][26]
Column Temperature 25-30 °C[18][20]

By systematically working through these potential causes, you can effectively diagnose and resolve baseline noise issues in your HPLC analysis of indoline sulfonamides, leading to more reliable and accurate results.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences.
  • Full Guide of How to Clean HPLC Column. Labtech.
  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). r/CHROMATOGRAPHY.
  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
  • Baseline Disturbance. (2025, April 15). Shimadzu.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Guide.
  • What protocol do you use to clean the RP C18 HPLC column daily? (2015, January 8). ResearchGate.
  • HPLC Column Cleaning Guide | How To. SCION Instruments.
  • Reduce the Need to Clean or Wash HPLC Columns - Guidelines - Tips and Suggestions. (2025, December 22).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience.
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1).
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). MDPI.
  • Preparation of Mobile Phase for HPLC.
  • HPLC Maintenance Guide: Checklist, Tips & Spare Parts. (2025, December 10).
  • Tips to maintain your HPLC & UHPLC systems and columns. (2016, October 13). Waters Corporation.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. Sigma-Aldrich.
  • HPLC chromatogram of sulphonamide standard solution. ResearchGate.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
  • Eliminating Baseline Problems. Agilent.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). ResearchGate.
  • Why am I getting Baseline noise in HPLC? (2016, March 7). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Reproducible Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide, a key intermediate in pharmaceutical research, with a primary focus on achieving inter-laboratory reproducibility. We dissect the established three-step synthetic pathway involving acetylation, chlorosulfonation, and amination, elucidating the critical chemical principles and procedural nuances that govern success. A comprehensive analysis of factors influencing reproducibility—from reagent quality to thermal control and purification techniques—is presented. Furthermore, this guide explores modern, alternative sulfonylation strategies that may offer enhanced safety, control, and consistency. Standardized, detailed protocols for both the synthesis and the analytical validation (HPLC, NMR, MS) are provided to serve as a benchmark for researchers, scientists, and drug development professionals aiming to establish a robust and reliable manufacturing process for this important molecule.

Introduction: The Imperative of Reproducibility

1-Acetyl-2-methylindoline-5-sulfonamide and its derivatives are crucial scaffolds in medicinal chemistry, notably investigated as inhibitors of cancer-related carbonic anhydrase isoforms IX and XII.[1][2] The reliability of preclinical and clinical studies hinges on the consistent quality, purity, and yield of such active pharmaceutical ingredients (APIs) and their precursors. Synthesis reproducibility is not merely an academic exercise; it is the bedrock of scalable, safe, and economically viable drug development. Discrepancies in synthesis outcomes between laboratories can lead to project delays, invalid biological data, and significant financial loss.

This guide addresses the practical challenges of reproducing the synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide. By systematically examining the established protocol and its potential pitfalls, comparing it with alternative methodologies, and defining rigorous analytical standards, we aim to provide a comprehensive framework for achieving consistent results across different research and manufacturing environments.

The Established Synthetic Pathway: A Detailed Walkthrough

The most commonly cited route to 1-Acetyl-2-methylindoline-5-sulfonamide is a three-step sequence starting from 2-methylindoline. This pathway leverages classical, well-understood reactions, making it accessible but also sensitive to procedural variations.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds as follows:

  • N-Acetylation: The secondary amine of 2-methylindoline is protected as an acetamide. This is a critical step to deactivate the nitrogen towards the highly reactive electrophile in the subsequent step, thereby directing the substitution to the aromatic ring.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The N-acetyl-2-methylindoline undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H). The acetyl group is an ortho-, para-director. Given the steric hindrance at the ortho-positions (C4 and C6), the electrophilic sulfonyl chloride group (SO₂Cl) is predominantly directed to the C5 position (para to the nitrogen). The electrophile is believed to be SO₂Cl⁺, generated in situ from the auto-protolysis of chlorosulfonic acid at low temperatures.[3]

  • Amination: The resulting 1-acetyl-2-methylindoline-5-sulfonyl chloride is reacted with an ammonia source to displace the chloride and form the final sulfonamide.

Visualizing the Established Workflow

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination Start 2-Methylindoline Reagent1 Acetic Anhydride Start->Reagent1 Protection Product1 1-Acetyl-2-methylindoline Reagent1->Product1 Reagent2 Chlorosulfonic Acid (ClSO3H) Product1->Reagent2 Electrophilic Substitution Product2 1-Acetyl-2-methylindoline- 5-sulfonyl chloride Reagent2->Product2 Reagent3 Ammonia (aq.) Product2->Reagent3 Nucleophilic Substitution FinalProduct 1-Acetyl-2-methylindoline- 5-sulfonamide Reagent3->FinalProduct

Caption: Workflow for the established synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide.

Detailed Experimental Protocol

This protocol is a synthesized benchmark based on established procedures for analogous compounds.[1][2][4]

Step 1: Synthesis of 1-Acetyl-2-methylindoline

  • To a stirred solution of 2-methylindoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) in a flask cooled in an ice bath (0-5 °C), add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water. If using a solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-2-methylindoline, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

  • In a flask equipped with a mechanical stirrer and a gas outlet to a scrubber, cool chlorosulfonic acid (approx. 5-6 eq) to 0-5 °C in an ice/salt bath. Caution: Chlorosulfonic acid is highly corrosive, moisture-sensitive, and reacts violently with water.[5][6] This step must be performed in a certified fume hood with appropriate personal protective equipment.

  • Add 1-acetyl-2-methylindoline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Significant HCl gas evolution will occur.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to drive the reaction to completion.[1]

  • Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a stirred slurry of crushed ice.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude sulfonyl chloride product under vacuum.

Step 3: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

  • Suspend the crude, dry 1-acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the suspension in an ice bath and add aqueous ammonia (25-30%, excess) dropwise with vigorous stirring.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Concentrate the mixture under reduced pressure to remove THF and excess ammonia.

  • Dilute the residue with water and adjust the pH to ~7 with 1N HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Acetyl-2-methylindoline-5-sulfonamide.

Critical Factors Influencing Reproducibility: An Inter-Lab Perspective

The transition from a paper protocol to a successful benchtop synthesis is fraught with variables. For the synthesis described, the chlorosulfonation step is the most significant source of potential irreproducibility.

Caption: Ishikawa (Fishbone) diagram illustrating sources of synthesis variability.

Detailed Analysis of Variability Factors:

  • Reagent Quality:

    • Chlorosulfonic Acid: This is the most critical reagent. It is highly hygroscopic and reacts violently with water to form sulfuric acid and HCl.[7] Using an old bottle that has absorbed atmospheric moisture will reduce the concentration of the active sulfonating agent and introduce sulfuric acid, which can lead to unwanted sulfonation (formation of sulfonic acid) instead of chlorosulfonation. An established procedure for a similar reaction specifies using freshly distilled chlorosulfonic acid.[4]

    • Starting Material: The purity of the 1-acetyl-2-methylindoline is paramount. Any unreacted 2-methylindoline will react violently with chlorosulfonic acid, leading to complex side products and potential safety hazards.

  • Process Control:

    • Temperature: The chlorosulfonation reaction is highly exothermic. Inadequate cooling during the addition of the acetyl-indoline can lead to localized temperature spikes. Higher temperatures can promote the formation of SO₃, leading to the sulfonic acid byproduct, and can also increase the formation of undesired sulfone byproducts, where two aromatic rings are bridged by a sulfonyl group.[8] Precise, consistent temperature control is non-negotiable for reproducibility.

    • Addition Rate & Mixing: A slow, controlled addition of the substrate to the chlorosulfonic acid with efficient stirring ensures homogenous heat distribution and concentration, preventing localized overheating and side reactions.

  • Work-up and Purification:

    • Quenching: The process of pouring the reaction mixture onto ice is a critical step to hydrolyze the excess chlorosulfonic acid and precipitate the product. The rate and method of this addition can influence the particle size of the precipitate, affecting filtration and washing efficiency. If not performed correctly, the desired sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid, drastically reducing the yield of the final product.

    • Drying: The intermediate sulfonyl chloride must be thoroughly dried. Any residual water will interfere with the subsequent amination step.

    • Recrystallization: The choice of solvent, cooling rate, and final filtration temperature during recrystallization determines the purity and crystal form of the final product, which can impact its downstream properties.

Comparative Analysis of Alternative Synthetic Routes

While the chlorosulfonic acid method is established, its reliance on a hazardous reagent and its sensitivity to conditions have driven the development of alternative sulfonylation methods. These modern approaches may offer superior reproducibility and safety, especially at scale.

Parameter Established Method (Chlorosulfonic Acid) Alternative 1: Sulfonyl Hydrazides [9][10]Alternative 2: DABSO + Anilines [11]Alternative 3: Electrochemical [12]
Key Reagent Chlorosulfonic Acid (ClSO₃H)Arylsulfonyl HydrazideDABSO (SO₂ surrogate), AnilinesInorganic Sulfites (e.g., Na₂SO₃)
Safety Profile Highly hazardous, corrosive, violent reaction with water.Generally stable solids, less hazardous.DABSO is a stable, easy-to-handle solid.Avoids harsh chemical oxidants/reagents.
Reaction Conditions Cryogenic start (-10 to 5°C), then heating (50-60°C).Mild, often metal-free, may use H₂O₂ as an oxidant.Mild, one-pot, proceeds at room temperature.Mild, ambient temperature, undivided cell.
Key Byproducts HCl (gas), H₂SO₄ (in work-up).N₂, H₂O.N₂ and other benign byproducts.Minimal byproducts.
Reproducibility Moderate; highly sensitive to water and temperature.Potentially high; less sensitive to atmospheric moisture.Potentially high due to mild, controlled conditions.Potentially very high; controlled by current/voltage.
Applicability Broadly applicable for aromatic systems.Demonstrated for indoles; requires further study for indolines.Demonstrated for indoles; requires further study for indolines.Demonstrated for indoles; requires further study for indolines.
Decision Logic for Synthesis Route Selection

G Start Select Synthesis Route for 1-Acetyl-2-methylindoline-5-sulfonamide Q1 Scale of Synthesis? Start->Q1 Q2 Hazardous Reagent Handling Capability? Q1->Q2 Lab / Pilot Scale Route_Classic Use Established Chlorosulfonic Acid Method Q1->Route_Classic Large / Industrial Scale (if validated) Q3 Need for 'Green' Chemistry Approach? Q2->Q3 Low / Limited Q2->Route_Classic High (Certified Hoods, PPE) Q3->Route_Classic No Route_Modern Investigate & Develop Alternative Method (DABSO, Electrochemical, etc.) Q3->Route_Modern Yes

Caption: Decision tree for selecting a suitable synthetic methodology.

Standardized Analytical Protocols for Cross-Lab Validation

To objectively compare results across different labs, a suite of standardized analytical methods must be employed. The following protocols serve as a baseline for quality control.

Protocol 1: Purity Determination by RP-HPLC

This method is designed to separate the final product from starting materials and potential byproducts.[13][14][15]

  • Instrumentation: HPLC with UV-Vis or PDA Detector.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the final product and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.1 mg/mL solution.

  • Acceptance Criteria: The main peak corresponding to the product should have a purity of ≥98% by area normalization. Retention time should be consistent across runs.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR provides unambiguous structural confirmation and is highly sensitive to impurities.[16][17]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR (Expected Signals):

    • Aromatic protons on the indoline ring (approx. 7.0-8.0 ppm).

    • Sulfonamide protons (-SO₂NH₂) as a singlet (approx. 7.2 ppm, exchangeable with D₂O).

    • Protons of the indoline core (CH and CH₂ groups, approx. 3.0-4.5 ppm).

    • Methyl protons from the acetyl group (-COCH₃) as a singlet (approx. 2.2 ppm).

    • Methyl protons at the C2 position (-CH₃) as a doublet (approx. 1.2 ppm).

  • ¹³C NMR: Run to confirm the number of unique carbon atoms consistent with the structure.

  • Acceptance Criteria: All observed chemical shifts, multiplicities, and integrations must be consistent with the structure of 1-Acetyl-2-methylindoline-5-sulfonamide. No significant impurity peaks should be present.

Protocol 3: Molecular Weight Verification by Mass Spectrometry
  • Instrumentation: LC-MS with Electrospray Ionization (ESI).

  • Method: Infuse the sample solution from the HPLC analysis directly into the mass spectrometer.

  • Expected Mass: The exact mass of C₁₁H₁₄N₂O₃S is 254.07.

  • Acceptance Criteria: Observe the protonated molecular ion [M+H]⁺ at m/z 255.08 and/or the sodium adduct [M+Na]⁺ at m/z 277.06.

Conclusion and Recommendations

Achieving high reproducibility in the synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide is an attainable goal through rigorous control of key parameters. The established chlorosulfonation pathway, while effective, is highly sensitive to reagent quality (especially chlorosulfonic acid) and strict temperature management. Laboratories seeking to implement this synthesis must prioritize anhydrous conditions, precise thermal control during the exothermic addition, and standardized work-up procedures.

For organizations focused on process safety, scalability, and greener chemistry, investing in the development of an alternative route using modern sulfonylation reagents like DABSO or sulfonyl hydrazides is strongly recommended. While requiring initial process development, these methods promise a more robust, controlled, and ultimately more reproducible synthesis.

Regardless of the route chosen, the adoption of a standardized set of analytical protocols (HPLC, NMR, MS) is essential. These methods provide the objective data needed to confirm product identity, assess purity, and quantitatively compare yields, forming the basis for true inter-laboratory consistency and validation.

References

  • Yu, J., et al. (2017). A metal-free synthesis of 2-sulfonylindole derivatives through a novel TBHP/I2-mediated coupling of C3/unsubstituted indoles with sulfonyl hydrazides. ResearchGate. [Online]. Available: [Link]

  • Wang, L., et al. (2018). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 23(1), 160. [Online]. Available: [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Online]. Available: [Link]

  • Various Authors. (n.d.). Sulfonylation or arylation of indoles. ResearchGate. [Online]. Available: [Link]

  • Wang, X., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Gao, Y., et al. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters. [Online]. Available: [Link]

  • Food Safety and Inspection Service, USDA. (2009). Determination and Confirmation of Sulfonamides. FSIS Chemistry Laboratory Guidebook. [Online]. Available: [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies Application Note. [Online]. Available: [Link]

  • Kowalczuk, D., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1993. [Online]. Available: [Link]

  • Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7243. [Online]. Available: [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Online]. Available: [Link]

  • Gupton, B. F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Online]. Available: [Link]

  • Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry, 13(2), 169-177. [Online]. Available: [Link]

  • Sosis, P. (1950). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Master's Theses. [Online]. Available: [Link]

  • ron. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Online]. Available: [Link]

  • Wallace, J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Organic Preparations and Procedures International. [Online]. Available: [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Online]. Available: [Link]

  • Hoechst Aktiengesellschaft. (1992). Process for the preparation of aromatic sulfonyl chlorides. U.S. Patent 5,136,043. [Online].
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  • Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Wong, C. H. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Online]. Available: [Link]

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  • Konak, Ü. I., et al. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Journal of Chromatography B, 1057, 81-91. [Online]. Available: [Link]

  • Kariuki, B. M., et al. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University ORCA. [Online]. Available: [Link]

  • Chinthakindi, P. K., et al. (2018). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Chemistry – A European Journal. [Online]. Available: [Link]

  • Suresh, S. (2015). Analysis of sulfonamides. SlideShare. [Online]. Available: [Link]

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  • Al-Zahrani, A. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7793. [Online]. Available: [Link]

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Safety Operating Guide

Laboratory Stewardship Guide: 1-Acetyl-2-methylindoline-5-sulfonamide Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Acetyl-2-methylindoline-5-sulfonamide is a specialized organic intermediate, frequently utilized in the synthesis of diuretic agents (such as Indapamide derivatives) and sulfonamide-based pharmaceuticals.[1][2][3] While often viewed merely as "solid organic waste," its sulfonamide moiety (


) necessitates strict disposal protocols to prevent environmental leaching and aquatic toxicity.[1][2]

This guide moves beyond basic compliance, establishing a Chain of Custody approach that ensures this chemical is neutralized via high-temperature oxidation, preventing the release of bioactive residues into municipal water systems.[1]

Chemical Safety Profile (CSP)

Before disposal, operators must validate the material state.[1]

PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)High dust potential; requires particulate respiratory protection (N95/P100).[1][2][3]
Hazard Class Irritant (Skin/Eye/Lung)H315, H319, H335 .[4][5] Avoid mucosal contact during waste transfer.[2]
Reactivity StableNon-pyrophoric.[2] Compatible with standard solid organic waste streams (excluding oxidizers).[2]
Combustion

Must be incinerated in facilities equipped with acid gas scrubbers.[2]
Solubility Low (Water), High (DMSO/DMF)Do not attempt to flush down drains.[2] Persistent in aquatic environments.[2]

Waste Characterization & Stream Segregation

Effective disposal begins with accurate characterization.[2] This compound contains Sulfur and Nitrogen but is typically Non-Halogenated (unless mixed with solvents like DCM or Chloroform).[2]

The "Sulfur Nuance" in Incineration

While technically "Non-Halogenated," the sulfur content produces sulfur dioxide (


) upon combustion.[2]
  • Standard Protocol: Classify as Non-Halogenated Organic Solid .[2]

  • Best Practice: Label clearly as "Sulfur-Containing" to alert incineration facility operators of scrubber requirements.[1][2][3]

Decision Logic: Disposal Workflow

The following decision tree illustrates the operational flow from the benchtop to the final destruction facility.

DisposalWorkflow Start Waste Generation: 1-Acetyl-2-methylindoline-5-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidCont Containerize: Double-bag in LDPE or Wide-Mouth Drum SolidPath->SolidCont LiquidSeg Solvent Check: Halogenated vs. Non-Halogenated LiquidPath->LiquidSeg Labeling Labeling: 'Non-Halogenated Organic' (Note: Sulfur Containing) SolidCont->Labeling LiquidSeg->Labeling Segregate Stream Storage Satellite Accumulation Area (Max 12 Months) Labeling->Storage Destruction Final Disposal: High-Temp Incineration (>1000°C with Scrubbers) Storage->Destruction Certified Hauler

Figure 1: Operational decision tree for the segregation and disposal of indoline sulfonamide waste.

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Use this for expired reagents, reaction byproducts, or contaminated spill cleanup materials.[1]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).[1][2][3]

    • Safety goggles.[2]

    • Lab coat.[2]

    • Respiratory: N95 or P100 particulate respirator is required if handling open powder to prevent inhalation of sulfonamide dust.[2]

  • Primary Containment:

    • Transfer the solid into a clear, heavy-duty polyethylene (LDPE) bag or a wide-mouth high-density polyethylene (HDPE) jar.[1][2][3]

    • Why? LDPE resists tearing; HDPE provides a rigid barrier against puncture.[2]

  • Secondary Containment:

    • Place the primary container inside a secondary fiber drum or hazardous waste bucket.[2]

  • Labeling (Critical Step):

    • Affix a hazardous waste label.[2][6]

    • Constituents: "1-Acetyl-2-methylindoline-5-sulfonamide (100%)".[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

    • Note: Add "Contains Sulfur" to the comments section.[2]

  • Storage:

    • Store in the Satellite Accumulation Area (SAA).[2]

    • Incompatibility: Keep away from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic reactions.[2]

Protocol B: Liquid Waste (Mother Liquors/Rinsates)

Use this for reaction mixtures or cleaning solvents.[2]

  • Solvent Identification: Determine the primary solvent (e.g., Ethyl Acetate, DCM, Methanol).[2]

  • Segregation:

    • If solvent is Dichloromethane (DCM)

      
      Halogenated Waste Stream .[2]
      
    • If solvent is Methanol/Ethyl Acetate

      
      Non-Halogenated Waste Stream .[2]
      
  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Caution: Sulfonamides can be acidic.[2][7] If the waste is highly acidic, neutralize carefully with Sodium Bicarbonate before drumming to prevent drum corrosion.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace for expansion).

Emergency Procedures: Accidental Spillage

In the event of a benchtop spill, immediate action prevents area contamination.

  • Evacuate & Ventilate: If the spill is significant (>50g) and airborne dust is visible, clear the immediate area for 15 minutes to allow dust to settle.[2]

  • Don PPE: Full respiratory protection is mandatory.[2]

  • Dry Clean-Up (Preferred):

    • Do not spray water initially (this spreads the contaminant).[2]

    • Cover the spill with a dust suppressant (vermiculite or damp paper towels).[2]

    • Sweep carefully into a dustpan.[2]

  • Decontamination:

    • Wash the surface with a soap/water solution.[2][4][7]

    • Validation: Wipe the surface with a white paper towel; if yellow/off-white residue persists, repeat cleaning.[1][2]

  • Disposal: Treat all cleanup materials (towels, gloves, sweepings) as Solid Hazardous Waste (See Protocol A).[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394856 (Indoline Sulfonamides).[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.